

Taselisib SANDPIPER trial breast cancer

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Compound Focus: Taselisib

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Trial Design & Patient Demographics

Trial Aspect	Description
Primary Endpoint	Investigator-assessed Progression-Free Survival (INV-PFS) in patients with <i>PIK3CA</i> -mutant tumors [1]
Key Eligibility	Postmenopausal women with ER-positive, HER2-negative, <i>PIK3CA</i> -mutant locally advanced or metastatic breast cancer; Disease recurrence/progression during or after aromatase inhibitor therapy [1]

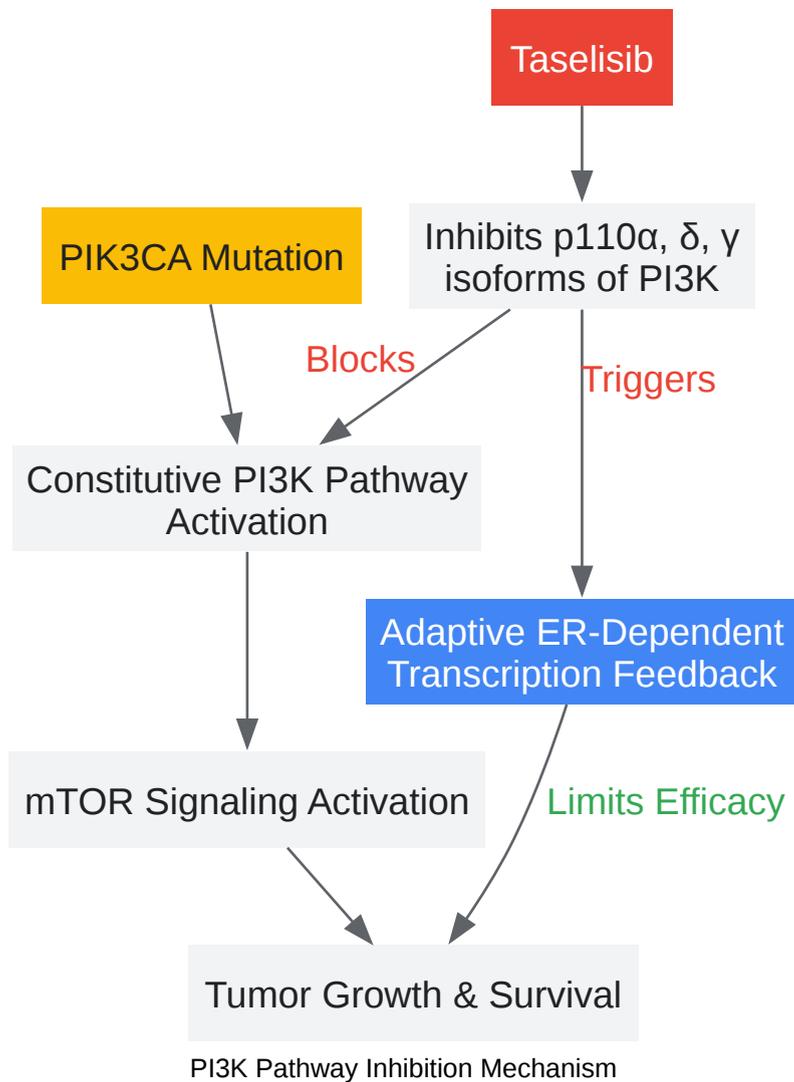
| **Treatment Regimen** | **Experimental:** Taselisib (4 mg oral, daily) + Fulvestrant (500 mg IM) [1] **Control:** Placebo + Fulvestrant [1] | | **Randomization & Stratification** | 2:1 (Taselisib+Fulvestrant : Placebo+Fulvestrant); Stratified by visceral disease, endocrine sensitivity, and geographic region [1] |

Key Efficacy Results in the *PIK3CA*-Mutant Population

Outcome Measure	Taselisib + Fulvestrant	Placebo + Fulvestrant	Hazard Ratio (HR) / P-value
Median INV-PFS (Primary Endpoint)	7.4 months (95% CI, 7.26-9.07) [1]	5.4 months (95% CI, 3.68-7.29) [1]	HR 0.70 (95% CI, 0.56-0.89); P = 0.0037 [1]
Objective Response Rate (ORR)	28% [2]	11.9% [2]	P = 0.0002 [2]
Clinical Benefit Rate (CBR)	51.5% [2]	37.3% [2]	Information not provided
Blinded Independent Central Review PFS	Information not provided	Information not provided	HR 0.66 [1]

Biomarker Analysis and Deeper Insights

Subsequent analysis of the SANDPIPER trial explored the impact of multiple *PIK3CA* mutations detected in circulating tumor DNA (ctDNA) [3]. This research found that the clonality of these mutations is a key determinant of treatment response.



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*Patients whose baseline ctDNA harbored **clonal multiple PIK3CA mutations** showed greater reliance on the PI3K pathway, with fewer co-alterations in other pathways. These patients derived significantly more benefit from **taselisib** + fulvestrant, exhibiting a higher response rate and longer progression-free survival compared to those with subclonal multiple mutations or single mutations [3].*

Safety and Tolerability Profile

The efficacy of **taselisib** came with a significant toxicity burden, which was a major factor in the assessment of its clinical utility.

Safety Parameter	Taselisib + Fulvestrant	Placebo + Fulvestrant
Serious Adverse Events (SAEs)	32.0% [1]	8.9% [1]
Grade ≥ 3 Adverse Events	49.5% [2]	16.4% [2]
Discontinuations due to AEs	16.8% [1]	2.3% [1]
Dose Reductions due to AEs	36.5% [1]	2.3% [1]
Most Common AEs	Diarrhea (60.1%), Hyperglycemia (40.4%) [2]	Diarrhea (19.7%), Hyperglycemia (9.4%) [2]

Interpretation and Clinical Context

The SANDPIPER trial proved that inhibiting the PI3K pathway with **taselisib** in a biomarker-selected population was biologically effective. The **30% reduction in the risk of progression or death** and more than doubling of the objective response rate confirmed the **PI3K pathway as a bona fide therapeutic target** [4] [2].

However, the investigators concluded that the combination had **no clinical utility** due to the convergence of two factors [1]:

- **Modest Efficacy Benefit:** The absolute gain in median PFS was 2 months, which was considered modest in the context of the advanced cancer setting [2].
- **Challenging Safety Profile:** The high rates of serious adverse events, discontinuations, and dose reductions were deemed unacceptable. Toxicities were attributed partly to **taselisib's** inhibition of the δ and γ isoforms of PI3K, in addition to the target α isoform [1] [2].

This outcome underscored the need for **more selective PI3K α inhibitors** to improve the therapeutic index, a direction that later proved successful with the development and approval of alpelisib [3] [2].

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